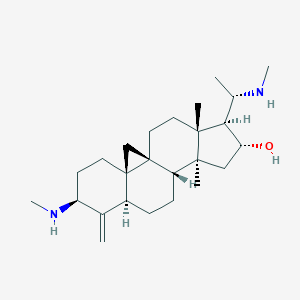

Cyclobuxine D

Description

Cyclobuxine D has been reported in Buxus wallichiana and Buxus sempervirens with data available.

Structure

3D Structure

Properties

IUPAC Name |

(1S,3R,6S,8R,11S,12S,14R,15S,16R)-12,16-dimethyl-6-(methylamino)-15-[(1S)-1-(methylamino)ethyl]-7-methylidenepentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42N2O/c1-15-17-7-8-20-23(4)13-19(28)21(16(2)26-5)22(23,3)11-12-25(20)14-24(17,25)10-9-18(15)27-6/h16-21,26-28H,1,7-14H2,2-6H3/t16-,17-,18-,19+,20-,21-,22+,23-,24+,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNZFQANPMIOIU-WZBMPAQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(CC2(C1(CCC34C2CCC5C3(C4)CCC(C5=C)NC)C)C)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5=C)NC)C)C)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101046371 | |

| Record name | Cyclobuxine D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101046371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2241-90-9 | |

| Record name | (3β,5α,16α,20S)-14-Methyl-3,20-bis(methylamino)-4-methylene-9,19-cyclopregnan-16-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2241-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobuxine D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002241909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclobuxine D | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91720 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclobuxine D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101046371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOBUXINE D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RP83EW60V2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Biosynthesis of Cyclobuxine D from Cycloartenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobuxine D, a steroidal alkaloid found in Buxus species, exhibits a range of biological activities, making it a compound of interest for pharmaceutical research. Its biosynthesis is a complex process that begins with the triterpenoid cycloartenol. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Cyclobuxine D from cycloartenol, based on available radiolabelling studies and analogies with other known steroid and alkaloid biosynthetic pathways. This document details the key enzymatic transformations, including demethylation, oxidation, and transamination, and presents putative experimental protocols for their investigation. Quantitative data from the literature is summarized, and the proposed pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

Cyclobuxine D is a prominent member of the Buxus alkaloids, a class of natural products characterized by a pregnane-type steroid skeleton with a distinctive 9β,19-cyclopropane ring. The biosynthetic origin of this intricate structure has been traced back to cycloartenol, the primary precursor of phytosterols in plants.[1][2] The conversion of cycloartenol to Cyclobuxine D involves a series of enzymatic modifications, primarily centered on the removal of methyl groups and the introduction of nitrogen-containing functionalities. Understanding this biosynthetic pathway is crucial for the potential biotechnological production of Cyclobuxine D and for the synthesis of novel derivatives with enhanced therapeutic properties.

Radiolabelling studies using mevalonic acid have been instrumental in elucidating the key steps of this pathway.[1][2] These studies have provided evidence for the loss of a specific methyl group from the cycloartenol backbone and have suggested the formation of keto intermediates prior to the introduction of amino groups.[1][2] While the specific enzymes responsible for these transformations in Buxus sempervirens have yet to be fully characterized, their functions can be inferred from well-studied analogous enzymes in other plant and eukaryotic systems.

This guide synthesizes the current knowledge on the biosynthesis of Cyclobuxine D, presenting a putative pathway and providing detailed, adaptable experimental protocols for researchers aiming to investigate this fascinating metabolic route.

Proposed Biosynthetic Pathway from Cycloartenol to Cyclobuxine D

The conversion of cycloartenol to Cyclobuxine D can be conceptually divided into three major stages:

-

C-4 Demethylation: The removal of the 4α-methyl group from cycloartenol.

-

Oxidation at C-3 and C-20: The formation of ketone groups at the C-3 and C-20 positions.

-

Transamination: The introduction of methylamino groups at C-3 and C-20.

Stage 1: C-4 Demethylation of Cycloartenol

The initial step in the pathway is the removal of the 4α-methyl group from the cycloartenol skeleton. This is consistent with radiolabelling studies where the ³H:¹⁴C atomic ratio of approximately 3:3 in Cyclobuxine D, derived from [2-¹⁴C,(4R)-4-³H₁]mevalonic acid, indicates the loss of the 4α-methyl group which is derived from C-2 of mevalonic acid.[1][2] In general phytosterol biosynthesis, the removal of the two methyl groups at C-4 is a multi-step process catalyzed by a complex of enzymes.[3][4]

Putative Enzymatic Steps:

-

4α-methyl oxidase (SMO): A monooxygenase that hydroxylates the 4α-methyl group.

-

3β-hydroxysteroid dehydrogenase/C-4 decarboxylase (HSD/DCD): This enzyme likely oxidizes the 3β-hydroxyl group to a 3-keto group, which facilitates the decarboxylation and removal of the now oxidized 4α-methyl group.

-

3-ketosteroid reductase (KSR): This enzyme would then reduce the 3-keto group back to a 3β-hydroxyl group.

Stage 2: Oxidation at C-3 and C-20

Evidence from radiolabelling studies on the related alkaloid cyclovirobuxine-D suggests the formation of 3-keto and 20-keto intermediates.[1][2] The ³H:¹⁴C atomic ratio of 3:4 in cyclovirobuxine-D indicates the loss of tritium atoms at both the C-3 and C-20 positions of the precursor, which is consistent with the formation of ketone groups at these positions.[2] It is highly probable that the biosynthesis of Cyclobuxine D follows a similar path.

Putative Enzymatic Steps:

-

3β-hydroxysteroid dehydrogenase (3β-HSD): This enzyme would oxidize the 3β-hydroxyl group of the 4-demethylated intermediate to a 3-keto group.

-

A putative C-20 dehydrogenase/oxidase: An enzyme, likely a dehydrogenase or a monooxygenase, would catalyze the oxidation of the C-20 position to a ketone.

Stage 3: Transamination at C-3 and C-20

The final key stage is the introduction of the characteristic methylamino groups at the C-3 and C-20 positions. The formation of 3-keto and 20-keto intermediates in the preceding stage provides the necessary electrophilic centers for the addition of amino groups via a transamination reaction.[2]

Putative Enzymatic Steps:

-

Transaminase (TA): One or more transaminases would catalyze the transfer of an amino group from a donor molecule (e.g., glutamate) to the 3-keto and 20-keto groups of the steroid intermediate.

-

N-methyltransferase (NMT): Following the initial amination, specific N-methyltransferases would catalyze the methylation of the newly introduced amino groups to yield the final methylamino functionalities of Cyclobuxine D.

The proposed biosynthetic pathway is depicted in the following diagram:

Quantitative Data

Quantitative analysis of the biosynthetic pathway of Cyclobuxine D is currently limited. The most significant quantitative data comes from radiolabelling experiments, which provide insights into the stoichiometry of precursor incorporation and the loss of specific atoms during the biosynthetic process.

| Compound | Radiolabelled Precursor | Observed ³H:¹⁴C Atomic Ratio | Implication | Reference |

| Cyclobuxine D | [2-¹⁴C,(4R)-4-³H₁]mevalonic acid | ca. 3:3 | Loss of the 4α-methyl group from the cycloartenol precursor. | [1][2] |

| Cyclovirobuxine-D | [2-¹⁴C,(4R)-4-³H₁]mevalonic acid | 3:4 | Formation of 3-ketone and 20-ketone intermediates, leading to the loss of tritium at C-3 and C-20. | [1][2] |

Experimental Protocols

The following protocols are proposed as a starting point for the investigation of the Cyclobuxine D biosynthetic pathway. They are based on general methodologies for plant secondary metabolite research and will likely require optimization for Buxus sempervirens.

Protocol 1: Radiolabelling Study to Confirm Biosynthetic Intermediates

Objective: To trace the incorporation of a radiolabelled precursor (e.g., [¹⁴C]-cycloartenol or ¹⁴C-mevalonic acid) into Cyclobuxine D and to identify potential intermediates.

Materials:

-

Fresh young shoots of Buxus sempervirens

-

[¹⁴C]-labelled precursor (e.g., [¹⁴C]-mevalonic acid lactone)

-

Administration solution (e.g., sterile water or a mild buffer)

-

Incubation chamber with controlled light and temperature

-

Liquid nitrogen

-

Mortar and pestle

-

Extraction solvents (e.g., methanol, chloroform, acidified water)

-

Thin Layer Chromatography (TLC) plates and developing solvents

-

High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector

-

Liquid Scintillation Counter

Procedure:

-

Precursor Administration: Dissolve the radiolabelled precursor in the administration solution. Administer the solution to the freshly cut stems of Buxus sempervirens shoots.

-

Incubation: Place the shoots in the incubation chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle) for a defined period (e.g., 24, 48, 72 hours).

-

Harvesting and Quenching: At the end of the incubation period, harvest the plant material and immediately freeze it in liquid nitrogen to quench all enzymatic activity.

-

Extraction: Grind the frozen plant material to a fine powder using a mortar and pestle. Extract the powder with an appropriate solvent system (e.g., methanol followed by a liquid-liquid extraction with chloroform and acidified water to separate alkaloids).

-

Separation and Analysis:

-

TLC: Spot the crude extract onto a TLC plate and develop it with a suitable solvent system. Visualize the spots under UV light and/or with a suitable staining reagent. Scrape the radioactive spots and quantify the radioactivity using a liquid scintillation counter.

-

HPLC: Inject the extract into an HPLC system equipped with a radioactivity detector. Co-inject with authentic standards of cycloartenol and Cyclobuxine D to identify the corresponding peaks. Collect fractions corresponding to radioactive peaks for further analysis.

-

-

Identification of Intermediates: Analyze the radioactive fractions by LC-MS to identify the mass of potential biosynthetic intermediates.

References

- 1. C-4 sterol demethylation enzymes distinguish bacterial and eukaryotic sterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tyrosine Aminotransferase Contributes to Benzylisoquinoline Alkaloid Biosynthesis in Opium Poppy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Cyclobuxine D: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobuxine D, a steroidal alkaloid isolated from various species of the Buxus genus, has attracted significant interest within the scientific community due to its complex chemical architecture and potential pharmacological activities. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of Cyclobuxine D, consolidating available data to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development. This document outlines the structural features, stereochemical configuration, and available physicochemical and biological data. Furthermore, it details generalized experimental protocols for its isolation and discusses its potential mechanisms of action, including its role as an acetylcholinesterase inhibitor and a calcium channel blocker.

Chemical Structure and Properties

Cyclobuxine D is a complex steroidal alkaloid characterized by a modified pregnane skeleton. Its systematic IUPAC name is (3β,5α,16α,20S)-14-Methyl-3,20-bis(methylamino)-4-methylene-9,19-cyclopregnan-16-ol[1]. The structure features a distinctive 9,19-cyclopropane ring, a feature common to many Buxus alkaloids, and a 4-methylene group[1]. The presence of two methylamino groups at positions C-3 and C-20 contributes to its basic character.

The chemical formula of Cyclobuxine D is C₂₅H₄₂N₂O, with a corresponding molar mass of 386.62 g/mol [1].

Stereochemistry

The stereochemistry of Cyclobuxine D was first elucidated by Brown and Kupchan. The established stereochemical configuration is crucial for its biological activity and is defined by multiple chiral centers within its rigid polycyclic framework. The key stereochemical assignments are at positions 3, 5, 16, and 20, which are designated as 3β, 5α, 16α, and 20S, respectively[1].

Table 1: Physicochemical Properties of Cyclobuxine D

| Property | Value | Reference |

| IUPAC Name | (3β,5α,16α,20S)-14-Methyl-3,20-bis(methylamino)-4-methylene-9,19-cyclopregnan-16-ol | [1] |

| Chemical Formula | C₂₅H₄₂N₂O | [1] |

| Molar Mass | 386.62 g/mol | [1] |

| Appearance | Crystalline solid | |

| CAS Number | 2241-90-9 | [2] |

Spectroscopic and Crystallographic Data

Table 2: Summary of Spectroscopic and Crystallographic Data (Expected)

| Data Type | Description |

| ¹H NMR | The proton NMR spectrum would be expected to show a complex pattern of signals in the aliphatic region, with characteristic signals for the methyl groups, the methylene protons, and the protons adjacent to the nitrogen and oxygen atoms. |

| ¹³C NMR | The carbon NMR spectrum would be expected to display 25 distinct signals corresponding to each carbon atom in the molecule, including the characteristic upfield signal for the cyclopropane carbons and the downfield signal for the olefinic carbon of the methylene group. |

| Mass Spectrometry | High-resolution mass spectrometry would confirm the elemental composition of C₂₅H₄₂N₂O. The fragmentation pattern would provide valuable information about the connectivity of the molecule. |

| X-ray Crystallography | Single-crystal X-ray diffraction analysis provides the definitive three-dimensional structure, confirming the connectivity, stereochemistry, and conformational details of the molecule in the solid state. |

Experimental Protocols

Isolation of Cyclobuxine D from Buxus sempervirens

The following is a generalized protocol for the isolation of Cyclobuxine D from the leaves of Buxus sempervirens, based on described methodologies for Buxus alkaloids[4][5][6].

2.1.1. Extraction

-

Air-dried and powdered leaves of Buxus sempervirens are macerated with methanol or ethanol at room temperature for an extended period (e.g., 48-72 hours).

-

The extract is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.

2.1.2. Acid-Base Fractionation

-

The crude extract is dissolved in a 10% aqueous acetic acid solution.

-

The acidic solution is washed with a non-polar solvent such as petroleum ether or n-hexane to remove lipids and other non-basic compounds.

-

The aqueous layer is then basified with a strong base (e.g., ammonium hydroxide or sodium hydroxide) to a pH of 9-10.

-

The basic solution is extracted with a chlorinated solvent like dichloromethane or chloroform to isolate the crude alkaloid fraction.

2.1.3. Chromatographic Purification

-

The crude alkaloid fraction is subjected to column chromatography over silica gel or alumina.

-

A gradient elution system, typically starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., hexane-ethyl acetate, followed by ethyl acetate-methanol gradients), is used to separate the different alkaloid components.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing Cyclobuxine D are combined and may require further purification by preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure compound.

Biological Activity and Signaling Pathways

Cyclobuxine D has been reported to exhibit a range of biological activities, with its potential mechanisms of action being a subject of ongoing research. Two prominent areas of investigation are its effects on acetylcholinesterase and calcium channels.

Acetylcholinesterase Inhibition

Cyclobuxine D has been suggested to act as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, which can have significant physiological effects.

Calcium Channel Blockade

Preliminary studies suggest that Cyclobuxine D may function as a calcium channel blocker. Voltage-gated calcium channels are crucial for various physiological processes, including neurotransmission, muscle contraction, and hormone secretion. By blocking these channels, Cyclobuxine D could modulate these cellular events.

References

- 1. Cyclobuxine - Wikipedia [en.wikipedia.org]

- 2. SID 135175494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. Antiprotozoal Nor-Triterpene Alkaloids from Buxus sempervirens L - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Target-Guided Isolation of O-tigloylcyclovirobuxeine-B from Buxus sempervirens L. by Centrifugal Partition Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical and Chemical Properties of Cyclobuxine D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobuxine D is a naturally occurring steroidal alkaloid found in plants of the Buxus genus, commonly known as boxwood.[1][2] It is derived from the cholesterol skeleton and is considered a secondary metabolite of these plants.[1][2] Historically, extracts from Buxus sempervirens have been used in traditional medicine, and modern research has identified Cyclobuxine D as one of the bioactive compounds.[2][3] This guide provides an in-depth overview of the physical and chemical properties of Cyclobuxine D, along with experimental protocols and an exploration of its biological activities and mechanisms of action.

Physical and Chemical Properties

Cyclobuxine D is a polycyclic organic compound characterized by a cyclopropane ring within a 9β,19-cyclopregnane structure and a 4-methylene group.[2] Its chemical structure is intermediate between lanosterol- and cholesterol-type steroids based on the substitution pattern at C-4 and C-14.[2]

Quantitative Data Summary

The key physical and chemical properties of Cyclobuxine D are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| IUPAC Name | (20S)-14-Methyl-3β,20-bis(methylamino)-4-methylidene-9,19-cyclo-5α,9β-pregnan-16α-ol | [2] |

| CAS Number | 2241-90-9 | [1][3][4][5] |

| Molecular Formula | C25H42N2O | [1][3][4][5] |

| Molecular Weight | 386.61 g/mol | [1][3][4] |

| Appearance | Crystalline powder | [3][5] |

| Melting Point | 237 °C[1], decomposes at 245-247 °C[3] | [1][3] |

| Optical Rotation | [α]D23 +98° (in chloroform) | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[5] | [5] |

| Storage | Desiccate at -20°C[5] or store at 2°C - 8°C in a well-closed container.[1] | [1][5] |

Experimental Protocols

Isolation and Purification from Buxus sempervirens

Cyclobuxine D is typically isolated from the leaves and bark of Buxus species, where it is found in the highest concentrations.[2] The general methodology involves extraction followed by chromatographic separation.

Methodology:

-

Extraction: Freshly cut shoots of Buxus sempervirens are boiled in ethanol to terminate enzymatic activity.[6] The plant material is then extracted with a solution of 0.5% acetic acid in methanol.[6]

-

Partitioning: The resulting extract is concentrated, and the solids are partitioned between 10% acetic acid and petroleum ether to remove lipids.[6]

-

Chromatographic Separation: The aqueous layer containing the alkaloids is subjected to various chromatographic techniques to isolate Cyclobuxine D.[1]

-

Characterization: The purity and structure of the isolated Cyclobuxine D are confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

In Vitro Assay for Acetylcholine-Induced Muscle Contraction

The inhibitory effect of Cyclobuxine D on smooth muscle contraction can be assessed using an isolated tissue bath preparation.

Methodology:

-

Tissue Preparation: A segment of the longitudinal muscle is isolated from the rabbit jejunum and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

-

Contraction Induction: Acetylcholine is added to the organ bath to induce muscle contraction, which is recorded using an isometric force transducer.

-

Inhibitory Assay: After establishing a stable contractile response to acetylcholine, Cyclobuxine D is added to the bath at varying concentrations to determine its inhibitory effect on the induced contractions.[4]

Biological Activity and Mechanism of Action

Cyclobuxine D exhibits a range of biological activities, including cardiovascular effects, anti-inflammatory properties, and potential anti-HIV activity.[2][4][7] Its mechanisms of action are multifaceted, involving interactions with various cellular targets.

Cardiovascular Effects

Cyclobuxine D has a significant bradycardic effect on the rat heart.[4] It also demonstrates protective effects on myocardial cells against ischemia and reperfusion injury by inhibiting the release of ATP metabolites and creatine phosphokinase.[2] One of the proposed mechanisms for its cardiovascular effects is the inhibition of voltage-gated Ca_v3.2 channels.[8]

Caption: Inhibition of Ca_v3.2 channels by Cyclobuxine D.

Neuromuscular Effects

Cyclobuxine D inhibits acetylcholine-induced contractions in isolated rabbit jejunum longitudinal muscle.[4] This suggests a potential interaction with cholinergic signaling pathways. One of the well-investigated negative pathways of Cyclobuxine D is the inhibition of acetylcholinesterase (AChE), which would lead to an increase in acetylcholine levels and subsequent cholinergic effects.[2]

Caption: Proposed mechanism of Cyclobuxine D on cholinergic signaling.

Anti-inflammatory and Anti-HIV Activity

Cyclobuxine D has demonstrated anti-inflammatory activity by reducing prostaglandin production and leukocyte migration in a dose-dependent manner.[2] This effect may be due to the inhibition of both pathways of arachidonic acid oxygenation.[2] Additionally, as a component of an herbal extract from B. sempervirens, Cyclobuxine D has shown potential anti-HIV effects by targeting the reverse transcriptase enzyme.[2]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the isolation and characterization of Cyclobuxine D from its natural source.

Caption: Workflow for Cyclobuxine D isolation and characterization.

Conclusion

Cyclobuxine D is a steroidal alkaloid with a well-defined chemical structure and a range of interesting physical properties. Its biological activities, particularly its effects on the cardiovascular and nervous systems, make it a compound of significant interest for further research and potential therapeutic development. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for scientists and researchers working with this natural product. Further investigation into its signaling pathways and pharmacological effects will continue to uncover its full potential.

References

- 1. Cyclobuxine D | 2241-90-9 | FC145223 | Biosynth [biosynth.com]

- 2. Cyclobuxine - Wikipedia [en.wikipedia.org]

- 3. Cyclobuxine D [drugfuture.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Cyclobuxine D | CAS:2241-90-9 | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 8. Cyclovirobuxine D, a cardiovascular drug from traditional Chinese medicine, alleviates inflammatory and neuropathic pain mainly via inhibition of voltage-gated Cav3.2 channels - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Intricacies of Cyclobuxine D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobuxine D, a steroidal alkaloid isolated from Buxus species, has garnered scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the proposed molecular mechanisms of action of Cyclobuxine D. While quantitative data for Cyclobuxine D remains to be fully elucidated in publicly available literature, this document consolidates the current understanding of its biological effects and provides detailed experimental protocols for its further investigation. The primary proposed mechanisms include the modulation of cholinergic pathways through the inhibition of acetylcholinesterase and the blockade of calcium channels, potential anti-cancer activity via inhibition of the NF-κB/JNK signaling pathway, and putative anti-retroviral effects by targeting HIV reverse transcriptase. This guide is intended to be a foundational resource for researchers engaged in the study and development of Cyclobuxine D as a potential therapeutic agent.

Introduction

Cyclobuxine D is a natural product belonging to the steroidal alkaloid class, derived from plants of the Buxus genus, commonly known as boxwood[1]. Historically, extracts from these plants have been used in traditional medicine. Modern scientific inquiry has identified Cyclobuxine D as a bioactive constituent with a range of potential therapeutic applications, including cardiovascular, anti-inflammatory, anti-cancer, and anti-viral properties[2][3]. Understanding the precise molecular mechanisms underlying these effects is crucial for its development as a targeted therapeutic agent. This document synthesizes the available information on Cyclobuxine D's mechanism of action and provides the necessary experimental frameworks for its quantitative characterization.

Proposed Mechanisms of Action at a Molecular Level

The biological activities of Cyclobuxine D are attributed to its interaction with several key molecular targets and signaling pathways. The following sections detail the most prominently proposed mechanisms.

Modulation of Cholinergic and Cardiovascular Systems

Cyclobuxine D exhibits significant effects on the cardiovascular system, including a bradycardic (heart rate-slowing) effect[2]. This is thought to be mediated through its interaction with the cholinergic system in two primary ways:

-

Acetylcholinesterase (AChE) Inhibition: It is proposed that Cyclobuxine D acts as an inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine[3]. By inhibiting AChE, Cyclobuxine D would increase the concentration and duration of action of acetylcholine at the synaptic cleft, leading to enhanced cholinergic signaling. This mechanism is a common strategy for therapeutic intervention in conditions such as Alzheimer's disease[1].

-

Calcium Channel Blockade: Cyclobuxine D has been observed to inhibit muscle contractions induced by acetylcholine and barium ions[2]. This suggests a potential role as a calcium channel blocker. By impeding the influx of extracellular calcium ions into smooth muscle cells, Cyclobuxine D could lead to muscle relaxation and contribute to its effects on the cardiovascular system.

Table 1: Putative Quantitative Data for Cardiovascular and Cholinergic Activity of Cyclobuxine D

| Parameter | Target | Value | Reference |

| IC50 | Acetylcholinesterase | Data not available | [3] |

| Ki | Acetylcholinesterase | Data not available | - |

| IC50 | L-type Calcium Channels | Data not available | [2] |

Note: This table is illustrative. Specific quantitative values for Cyclobuxine D are not currently available in the cited literature and would need to be determined experimentally using the protocols outlined in Section 3.

Anti-Cancer Activity: Inhibition of NF-κB and JNK Signaling

While direct studies on Cyclobuxine D are limited, research on the closely related compound, Cyclovirobuxine D (CVB-D), provides strong evidence for a potential anti-cancer mechanism involving the inhibition of key inflammatory and cell survival pathways. It is hypothesized that Cyclobuxine D may share this mechanism.

The proposed pathway involves the downregulation of the Nuclear Factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) signaling cascades. In many cancers, these pathways are constitutively active, promoting cell proliferation, survival, and metastasis. Inhibition of these pathways by Cyclobuxine D could lead to cell cycle arrest and apoptosis in cancer cells. For example, CVB-D has been shown to decrease the phosphorylation of p65 (a subunit of NF-κB) and JNK in non-small cell lung cancer cells[4].

Table 2: Putative Quantitative Data for Anti-Cancer Activity of Cyclobuxine D

| Parameter | Target/Pathway | Cell Line | Value | Reference |

| IC50 | Inhibition of p-p65 phosphorylation | e.g., A549 | Data not available | [4] |

| IC50 | Inhibition of p-JNK phosphorylation | e.g., A549 | Data not available | [4] |

| GI50 | Cell Growth Inhibition | Various | Data not available | - |

*Based on data for the related compound Cyclovirobuxine D.

Below is a diagram illustrating the proposed inhibition of the NF-κB signaling pathway.

Anti-HIV Activity

Cyclobuxine D has been suggested to possess anti-HIV properties, potentially through the inhibition of a key viral enzyme, reverse transcriptase[3]. This enzyme is critical for the replication of retroviruses like HIV, as it transcribes the viral RNA genome into DNA, which is then integrated into the host cell's genome. By inhibiting reverse transcriptase, Cyclobuxine D could halt the viral replication cycle. Another proposed, though less substantiated, mechanism is the inhibition of HIV protease, another essential viral enzyme[5].

Table 3: Putative Quantitative Data for Anti-HIV Activity of Cyclobuxine D

| Parameter | Target | Value | Reference |

| IC50 | HIV-1 Reverse Transcriptase | Data not available | [3] |

| EC50 | HIV-1 Replication | Data not available | - |

| Ki | HIV Protease | Data not available | [5] |

Note: This table is illustrative and requires experimental validation as outlined in Section 3.

Detailed Experimental Protocols

To facilitate further research and the generation of quantitative data for Cyclobuxine D, this section provides detailed methodologies for key experiments.

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman's method for determining cholinesterase activity.

Objective: To determine the IC50 and inhibition kinetics of Cyclobuxine D against AChE.

Materials:

-

Acetylcholinesterase (from electric eel or human recombinant)

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

Cyclobuxine D

-

Positive control (e.g., Donepezil)

-

96-well microplate reader

Procedure:

-

Prepare stock solutions of Cyclobuxine D and the positive control in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add phosphate buffer, DTNB solution, and various concentrations of Cyclobuxine D or the positive control.

-

Add the AChE enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate, ATCI.

-

Measure the absorbance at 412 nm at regular intervals using the microplate reader. The rate of the reaction is proportional to the increase in absorbance due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

Calculate the percentage of inhibition for each concentration of Cyclobuxine D.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

To determine the mechanism of inhibition (competitive, non-competitive, etc.), perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and analyze the data using Lineweaver-Burk plots.

Below is a workflow diagram for the AChE inhibition assay.

NF-κB Nuclear Translocation Assay (High-Content Imaging)

Objective: To quantify the inhibitory effect of Cyclobuxine D on the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.

Materials:

-

Cancer cell line with inducible NF-κB activity (e.g., A549, HeLa)

-

Cell culture medium and supplements

-

TNF-α (or other NF-κB inducer)

-

Cyclobuxine D

-

Primary antibody against NF-κB p65

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI or Hoechst)

-

Fixation and permeabilization buffers

-

High-content imaging system

Procedure:

-

Seed cells in a 96-well imaging plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of Cyclobuxine D for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with TNF-α to induce NF-κB translocation (a vehicle control group should be included).

-

After the stimulation period, fix and permeabilize the cells.

-

Incubate with the primary anti-p65 antibody, followed by the fluorescently labeled secondary antibody.

-

Stain the nuclei with DAPI or Hoechst.

-

Acquire images using a high-content imaging system.

-

Use image analysis software to quantify the fluorescence intensity of p65 in the nucleus versus the cytoplasm.

-

Calculate the nuclear-to-cytoplasmic intensity ratio for each condition.

-

Determine the IC50 value of Cyclobuxine D for the inhibition of NF-κB translocation.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Colorimetric)

Objective: To determine the IC50 of Cyclobuxine D against HIV-1 RT activity.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Reverse Transcriptase Assay Kit (Colorimetric, e.g., from Roche or similar)

-

Cyclobuxine D

-

Positive control (e.g., Nevirapine)

-

96-well microplate reader

Procedure:

-

Follow the manufacturer's instructions for the specific assay kit. Generally, the procedure involves the following steps:

-

Prepare serial dilutions of Cyclobuxine D and the positive control.

-

In a 96-well plate, add the reaction buffer, the template/primer hybrid, and the dNTP mix (which includes DIG-labeled dUTP).

-

Add the various concentrations of Cyclobuxine D or the positive control.

-

Add the HIV-1 RT enzyme to initiate the reaction.

-

Incubate the plate to allow for the synthesis of the DIG-labeled DNA.

-

Transfer the reaction mixture to a streptavidin-coated microplate to capture the biotin-labeled primer and the newly synthesized DIG-labeled DNA.

-

Wash the plate to remove unincorporated dNTPs.

-

Add an anti-DIG antibody conjugated to peroxidase.

-

Add a peroxidase substrate (e.g., TMB) and measure the resulting colorimetric signal using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of Cyclobuxine D and determine the IC50 value.

Conclusion and Future Directions

Cyclobuxine D presents a compelling profile as a bioactive natural product with multiple potential therapeutic applications. The proposed mechanisms of action, including the modulation of cholinergic signaling, inhibition of the NF-κB/JNK pathway, and inhibition of HIV reverse transcriptase, provide a solid foundation for further investigation. The immediate priority for future research is the systematic determination of the quantitative pharmacological parameters (IC50, Ki, EC50) for each of these proposed activities using the detailed protocols provided in this guide. Such data will be indispensable for elucidating the primary mechanism of action, understanding its structure-activity relationships, and guiding the rational design of future studies to explore the full therapeutic potential of Cyclobuxine D. Furthermore, in vivo studies in relevant animal models will be crucial to validate these molecular mechanisms and to assess the pharmacokinetic and safety profiles of this promising compound.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Design, Synthesis, and Biological Activity of Amine-Type Cyclopentanepyridinone Derivatives as HIV‑1 Non-Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HIV-1 Reverse Transcriptase Inhibition by Major Compounds in a Kenyan Multi-Herbal Composition (CareVid™): In Vitro and In Silico Contrast [mdpi.com]

- 5. researchgate.net [researchgate.net]

The Anti-Cancer Potential of Cyclobuxine D: A Technical Overview of its Cytotoxic Effects

A Whitepaper for Researchers and Drug Development Professionals

Introduction

Cyclobuxine D (CVB-D), a steroidal alkaloid derived from Buxus microphylla, has garnered significant attention in recent years for its potential as an anti-cancer agent.[1][2] Traditionally used in Chinese medicine for cardiovascular ailments, emerging research has illuminated its potent cytotoxic effects across a spectrum of cancer cell lines.[1][2] This technical guide provides an in-depth analysis of the current understanding of Cyclobuxine D's anti-neoplastic properties, focusing on its impact on various cancer cell lines, the underlying molecular mechanisms, and the experimental methodologies used to elucidate these effects.

Quantitative Analysis of Cytotoxicity

The cytotoxic efficacy of Cyclobuxine D has been quantified in several studies, primarily through the determination of the half-maximal inhibitory concentration (IC50). These values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, are summarized below for various cancer cell lines.

| Cancer Type | Cell Line | Incubation Time | IC50 (µM) | Reference |

| Non-Small Cell Lung Cancer | A549 | 24 h | 68.73 | [3] |

| 48 h | 59.46 | [3] | ||

| 72 h | 47.78 | [3] | ||

| H1299 | 24 h | 61.16 | [3] | |

| 48 h | 54.99 | [3] | ||

| 72 h | 41.7 | [3] | ||

| Colorectal Cancer | DLD-1 | 48 h | ~23.20 | [4] |

| LoVo | 48 h | ~26.12 | [4] |

Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest

Cyclobuxine D exerts its cytotoxic effects through two primary mechanisms: the induction of programmed cell death (apoptosis) and the arrest of the cell cycle.

Apoptosis Induction

Multiple studies have demonstrated that Cyclobuxine D is a potent inducer of apoptosis in cancer cells. The primary mechanism appears to be the activation of the mitochondrial-dependent intrinsic apoptotic pathway.[2][5][6] This is characterized by an increase in the expression of the pro-apoptotic protein Bax and a decrease in the expression of the anti-apoptotic protein Bcl-2.[2][5] This shift in the Bax/Bcl-2 ratio leads to the disruption of the mitochondrial membrane potential, triggering the release of cytochrome c and the subsequent activation of caspase-3, a key executioner of apoptosis.[2][5] In glioblastoma cells, Cyclobuxine D has also been shown to induce mitochondrial damage through the generation of reactive oxygen species (ROS) and the subsequent mitochondrial translocation of cofilin.[7][8]

Cell Cycle Arrest

In addition to inducing apoptosis, Cyclobuxine D has been shown to cause cell cycle arrest in several cancer cell lines. In non-small cell lung cancer cells, treatment with Cyclobuxine D leads to G2/M phase arrest.[3] This is associated with a significant decrease in the expression of Cyclin B1, a crucial protein for the G2/M transition.[3] In gastric and colorectal cancer cells, Cyclobuxine D has been observed to induce S-phase arrest.[2][4][9]

Key Signaling Pathways Modulated by Cyclobuxine D

The cytotoxic effects of Cyclobuxine D are mediated by its influence on several critical signaling pathways that regulate cell proliferation, survival, and metastasis.

-

Akt/mTOR Pathway: In some cancer cells, Cyclobuxine D has been shown to activate autophagy by inhibiting the Akt/mTOR signaling axis.[1]

-

KIF11-CDC25C-CDK1-CyclinB1 Network: In non-small cell lung cancer, Cyclobuxine D suppresses the KIF11-CDC25C-CDK1-CyclinB1 regulatory network, which is critical for the G2/M phase transition.[3]

-

NFκB/JNK Signaling Pathway: Cyclobuxine D has also been found to suppress the NFκB/JNK signaling pathway in non-small cell lung cancer cells.[3]

-

CTHRC1-AKT/ERK-Snail Signaling Pathway: In colorectal cancer, Cyclobuxine D exerts its anti-tumorigenic effects by targeting the CTHRC1-AKT/ERK-Snail signaling pathway.[4][9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on Cyclobuxine D.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells (e.g., A549, H1299, DLD-1, LoVo) are seeded into 96-well plates at a density of approximately 5x10³ cells per well and cultured for 24 hours to allow for cell adherence.[4]

-

Drug Treatment: The cells are then treated with varying concentrations of Cyclobuxine D (e.g., 0-50 µM) for different time periods (e.g., 24, 48, 72 hours).[3][4]

-

MTT Incubation: Following treatment, 20 µl of MTT solution (5 mg/ml) is added to each well, and the plates are incubated for 4 hours at 37°C.[4]

-

Formazan Solubilization: The medium is then removed, and 150 µl of DMSO is added to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 490 nm) using a microplate reader to determine cell viability. The IC50 values are then calculated using probit regression analysis.[3][4]

Apoptosis Analysis (Flow Cytometry)

-

Cell Treatment: Cancer cells are treated with different concentrations of Cyclobuxine D for a specified time.

-

Cell Staining: The treated cells are harvested and then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[5]

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[5]

Cell Cycle Analysis (Flow Cytometry)

-

Cell Treatment: Cancer cells are treated with various concentrations of Cyclobuxine D.

-

Cell Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at 4°C.

-

Cell Staining: The fixed cells are then washed and stained with a solution containing Propidium Iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[2][3]

Western Blotting

-

Protein Extraction: Total protein is extracted from Cyclobuxine D-treated and untreated control cells.

-

Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, Cyclin B1) overnight at 4°C.[3][5]

-

Secondary Antibody Incubation and Detection: The membrane is then washed and incubated with a horseradish peroxidase-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5]

Visualizations

The following diagrams illustrate the experimental workflow and key signaling pathways involved in the cytotoxic effects of Cyclobuxine D.

Caption: General experimental workflow for assessing the cytotoxic effects of Cyclobuxine D.

Caption: Mitochondrial-dependent apoptosis pathway induced by Cyclobuxine D.

Caption: Cell cycle arrest mechanisms induced by Cyclobuxine D.

Conclusion

Cyclobuxine D has demonstrated significant cytotoxic effects against a variety of cancer cell lines, primarily through the induction of mitochondria-mediated apoptosis and cell cycle arrest. Its ability to modulate key signaling pathways involved in cancer progression highlights its potential as a novel therapeutic agent. Further preclinical and clinical studies are warranted to fully evaluate the safety and efficacy of Cyclobuxine D in cancer treatment.

References

- 1. researchgate.net [researchgate.net]

- 2. Cyclovirobuxine D Inhibits Cell Proliferation and Induces Mitochondria-Mediated Apoptosis in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclovirobuxine D inhibits growth and progression of non-small cell lung cancer cells by suppressing the KIF11-CDC25C-CDK1-CyclinB1 G2/M phase transition regulatory network and the NFκB/JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclovirobuxine D inhibits colorectal cancer tumorigenesis via the CTHRC1-AKT/ERK-Snail signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclovirobuxine D inhibits cell proliferation and migration and induces apoptosis in human glioblastoma multiforme and low-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclovirobuxine D Inhibits Cell Proliferation and Induces Mitochondria-Mediated Apoptosis in Human Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyclovirobuxine D Induces Apoptosis and Mitochondrial Damage in Glioblastoma Cells Through ROS-Mediated Mitochondrial Translocation of Cofilin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyclovirobuxine D Induces Apoptosis and Mitochondrial Damage in Glioblastoma Cells Through ROS-Mediated Mitochondrial Translocation of Cofilin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyclovirobuxine D inhibits colorectal cancer tumorigenesis via the CTHRC1‑AKT/ERK‑Snail signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potential of Cyclobuxine D in HIV Research: A Hypothetical Therapeutic Exploration

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: As of late 2025, there is no publicly available research directly investigating the therapeutic applications of Cyclobuxine D in the context of HIV. This guide, therefore, presents a hypothetical framework for the initial exploration and evaluation of a novel compound, such as Cyclobuxine D, as a potential anti-HIV agent. The experimental protocols, data, and proposed mechanisms are illustrative and based on established methodologies in HIV drug discovery.

Introduction

The global fight against Human Immunodeficiency Virus (HIV) has been significantly advanced by the development of combination antiretroviral therapy (cART), which typically involves a regimen of multiple drugs targeting different stages of the viral life cycle.[1][2][3] Despite these successes, the emergence of drug-resistant viral strains and the long-term toxicities associated with current medications necessitate a continuous search for new therapeutic agents with novel mechanisms of action.[4] Natural products have historically been a rich source of antiviral compounds, and Cyclobuxine D, a steroidal alkaloid, presents a chemical scaffold that warrants investigation for its potential anti-HIV activity. This document outlines a comprehensive, albeit hypothetical, preclinical research plan to assess the viability of Cyclobuxine D as a lead compound in HIV drug discovery.

Hypothetical Quantitative Data Summary

Successful preclinical evaluation of a potential anti-HIV compound involves quantifying its efficacy and toxicity. The following tables represent the types of data that would be collected to determine the therapeutic potential of Cyclobuxine D.

Table 1: In Vitro Anti-HIV Activity and Cytotoxicity of Cyclobuxine D

| Cell Line | Virus Strain | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |

| TZM-bl | HIV-1 NL4-3 | 15.2 | >200 | >13.2 |

| CEM-SS | HIV-1 IIIB | 18.5 | >200 | >10.8 |

| PBMCs | HIV-1 BaL (R5) | 25.1 | >200 | >8.0 |

| PBMCs | HIV-1 NL4-3 (X4) | 22.8 | >200 | >8.8 |

-

IC₅₀ (50% Inhibitory Concentration): The concentration of the drug that inhibits 50% of viral replication.

-

CC₅₀ (50% Cytotoxic Concentration): The concentration of the drug that causes 50% cell death.

-

Selectivity Index (SI): A measure of the drug's specificity for the virus versus the host cell. A higher SI is desirable.

Table 2: Inhibition of HIV-1 Reverse Transcriptase by Cyclobuxine D

| Assay Type | Target Enzyme | IC₅₀ (µM) | Positive Control (Nevirapine) IC₅₀ (µM) |

| Cell-free enzymatic assay | Recombinant HIV-1 RT | 8.7 | 0.2 |

Key Experimental Protocols

The following are detailed methodologies for foundational experiments in the evaluation of a novel anti-HIV compound.

Cellular Cytotoxicity Assay

Objective: To determine the concentration range at which Cyclobuxine D is toxic to host cells.

Methodology:

-

Cell Plating: Seed TZM-bl, CEM-SS, or Peripheral Blood Mononuclear Cells (PBMCs) in a 96-well plate at a density of 1 x 10⁴ cells/well.

-

Compound Preparation: Prepare a series of 2-fold serial dilutions of Cyclobuxine D in culture medium, ranging from a high concentration (e.g., 200 µM) to a low concentration.

-

Treatment: Add the diluted compound to the appropriate wells. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

Viability Assessment: Add a viability reagent such as MTT or CellTiter-Glo® to each well.

-

Data Analysis: Measure the absorbance or luminescence according to the reagent manufacturer's instructions. Calculate the CC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration.

Anti-HIV Activity Assay (TZM-bl Reporter Assay)

Objective: To measure the ability of Cyclobuxine D to inhibit HIV-1 entry and replication in a reporter cell line.

Methodology:

-

Cell Plating: Seed TZM-bl cells in a 96-well plate. TZM-bl cells express CD4, CXCR4, and CCR5 and contain an integrated luciferase gene under the control of the HIV-1 LTR promoter.[3]

-

Compound and Virus Preparation: Prepare serial dilutions of Cyclobuxine D. Mix each dilution with a known amount of HIV-1 (e.g., NL4-3 strain).

-

Infection: Add the compound-virus mixture to the cells. Include wells with virus only (positive control for infection) and cells only (negative control). A known antiretroviral like Zidovudine (AZT) should be used as a positive control for inhibition.

-

Incubation: Incubate the plate for 48 hours.

-

Luciferase Assay: Lyse the cells and measure luciferase activity, which is proportional to the level of viral replication.[3]

-

Data Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition of luciferase activity against the log of the compound concentration.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

Objective: To determine if Cyclobuxine D directly inhibits the activity of the HIV-1 reverse transcriptase enzyme.

Methodology:

-

Assay Principle: This is a cell-free assay that measures the incorporation of a labeled nucleotide into a DNA strand using a template RNA.

-

Reaction Mixture: In a 96-well plate, combine a reaction buffer, a template/primer (e.g., poly(A)/oligo(dT)), dNTPs including a labeled dNTP (e.g., DIG-dUTP), and recombinant HIV-1 RT enzyme.

-

Compound Addition: Add serial dilutions of Cyclobuxine D to the wells. Include a known non-nucleoside reverse transcriptase inhibitor (NNRTI) like Nevirapine as a positive control.

-

Incubation: Incubate the plate to allow the reverse transcription reaction to proceed.

-

Detection: The newly synthesized DNA is captured on a streptavidin-coated plate and detected using an anti-DIG antibody conjugated to a reporter enzyme (e.g., peroxidase).

-

Data Analysis: Measure the signal and calculate the IC₅₀ value by plotting the percentage of RT inhibition against the log of the compound concentration.

Visualizing Potential Mechanisms and Workflows

HIV-1 Life Cycle and Potential Drug Targets

The following diagram illustrates the key stages of the HIV-1 life cycle, each representing a potential target for antiviral intervention. A novel compound like Cyclobuxine D could theoretically act at one or more of these stages.

Caption: Figure 1: Potential Drug Targets in the HIV-1 Life Cycle.

Experimental Workflow for Screening Novel Anti-HIV Compounds

The diagram below outlines a logical workflow for the initial screening and characterization of a compound like Cyclobuxine D for anti-HIV activity.

Caption: Figure 2: Preclinical Screening Workflow for Novel Anti-HIV Agents.

Conclusion and Future Directions

While there is currently no direct evidence to support the use of Cyclobuxine D in HIV research, its unique chemical structure makes it a candidate for initial screening. The hypothetical framework presented in this guide provides a clear and structured path for the preclinical evaluation of this or any other novel compound. Should initial screenings, such as those outlined, yield a promising selectivity index, further investigation into its precise mechanism of action would be warranted. This could involve assays against other key viral enzymes like protease and integrase, as well as time-of-addition studies to pinpoint its target in the viral life cycle. The ultimate goal of such a research program would be to determine if Cyclobuxine D or its derivatives could serve as a scaffold for a new class of antiretroviral drugs, contributing to the diversification of treatment options for people living with HIV.

References

- 1. Mechanisms underlying of antiretroviral drugs in different cellular reservoirs with a focus on macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. In Vitro and In Silico Antiviral Activity of Di-Halogenated Compounds Derived from L-Tyrosine against Human Immunodeficiency Virus 1 (HIV-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of Action of 1-β-d-2,6-Diaminopurine Dioxolane, a Prodrug of the Human Immunodeficiency Virus Type 1 Inhibitor 1-β-d-Dioxolane Guanosine - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Pharmacological Profile of Steroidal Alkaloids from Buxus Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Buxus, commonly known as boxwood, encompasses a diverse group of evergreen shrubs and small trees that have been a subject of botanical and chemical interest for centuries. Beyond their ornamental value, these plants are a rich reservoir of structurally unique steroidal alkaloids. These compounds, characterized by a pregnane-type steroidal skeleton, have demonstrated a wide array of potent pharmacological activities, positioning them as promising candidates for novel drug discovery and development. This technical guide provides an in-depth exploration of the pharmacological profile of steroidal alkaloids derived from various Buxus species, with a focus on their mechanisms of action, quantitative biological data, and the experimental methodologies employed in their evaluation.

Pharmacological Activities of Buxus Steroidal Alkaloids

Steroidal alkaloids from Buxus species exhibit a remarkable spectrum of biological effects, including but not limited to, cholinesterase inhibition, anticancer, antiprotozoal, and antibacterial activities. These diverse bioactivities are intricately linked to the unique structural features of these natural products.

Cholinesterase Inhibitory Activity

A significant area of investigation into Buxus alkaloids has been their potent inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the regulation of cholinergic neurotransmission. Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological disorders characterized by a cholinergic deficit. Numerous studies have isolated and characterized Buxus alkaloids with significant anticholinesterase properties. The inhibitory potency of these alkaloids is often attributed to their ability to interact with the active site of the cholinesterase enzymes.

The following table summarizes the in vitro inhibitory activities of selected steroidal alkaloids from Buxus species against AChE and BChE.

| Alkaloid | Buxus Species | Target Enzyme | IC50 (µM) | Reference |

| Buxamine B | Buxus spp. | AChE | 110 | |

| Buxamine C | Buxus spp. | AChE | 5.5 | |

| 31-Hydroxybuxatrienone | Buxus macowanii | AChE | 10.8 - 98 | |

| Macowanioxazine | Buxus macowanii | AChE | 10.8 - 98 | |

| 16α-Hydroxymacowanitriene | Buxus macowanii | AChE | 10.8 - 98 | |

| Macowanitriene | Buxus macowanii | AChE | 10.8 - 98 | |

| Macowamine | Buxus macowanii | AChE | 10.8 - 98 | |

| Nb-Demethylpapillotrienine | Buxus macowanii | AChE | 10.8 - 98 | |

| Buxafurandiene | Buxus hyrcana | AChE | 17.0 | |

| 7-Deoxy-O6-buxafurandiene | Buxus hyrcana | AChE | 13.0 |

Anticancer Activity

Emerging evidence highlights the potent cytotoxic and antiproliferative effects of Buxus steroidal alkaloids against various cancer cell lines. These compounds have been shown to induce apoptosis, inhibit cell migration, and interfere with key signaling pathways involved in cancer progression. For instance, certain alkaloids from Buxus natalensis have demonstrated the ability to stimulate the production of reactive oxygen species (ROS) and trigger caspase-p53-BCL-2-dependent apoptosis in hepatocellular and prostate cancer cells. The structural diversity of these alkaloids offers a promising scaffold for the development of novel anticancer agents.

The cytotoxic potential of representative Buxus alkaloids against different human cancer cell lines is presented below.

| Alkaloid | Buxus Species | Cancer Cell Line | IC50 (µM) | Reference |

| Buxmicrophylline P | Buxus microphylla | MCF-7 (Breast) | > 40 | |

| Buxmicrophylline Q | Buxus microphylla | MCF-7 (Breast) | > 40 | |

| Buxmicrophylline R | Buxus microphylla | MCF-7 (Breast) | 4.51 | |

| Buxmicrophylline R | Buxus microphylla | HL-60 (Leukemia) | 15.58 | |

| Buxmicrophylline R | Buxus microphylla | SMMC-7221 (Liver) | 10.23 | |

| Buxmicrophylline R | Buxus microphylla | A-549 (Lung) | 12.87 | |

| Buxmicrophylline R | Buxus microphylla | SW480 (Colon) | 9.64 | |

| Compound 36 | Buxus sinica | ES2 (Ovarian) | 1.33 | |

| Compound 36 | Buxus sinica | A2780 (Ovarian) | 0.48 |

Antiprotozoal and Antibacterial Activities

Beyond their effects on mammalian cells, steroidal alkaloids from Buxus species have also demonstrated significant activity against various pathogenic protozoa and bacteria. Several alkaloids have shown potent in vitro activity against Plasmodium falciparum, the parasite responsible for malaria, and Trypanosoma brucei rhodesiense, the causative agent of African trypanosomiasis. Furthermore, certain alkaloids have exhibited significant antibacterial activity.

The following table summarizes the in vitro antiprotozoal and antibacterial activities of selected Buxus alkaloids.

| Alkaloid | Buxus Species | Target Organism | IC50 (µM) | Reference |

| O-Benzoyl-cycloprotobuxoline-D | Buxus sempervirens | Plasmodium falciparum | 0.18 | |

| Cyclomicrophyllidine-B | Buxus sempervirens | Plasmodium falciparum | 0.2 | |

| 3α,4α-Diapachysanaximine A | Buxus sempervirens | Trypanosoma brucei rhodesiense | 0.11 | |

| (+)-Cyclovirobuxeine F | Buxus longifolia | Bacteria | Significant Activity | |

| N-Benzoyl-O-acetylbuxalongifoline | Buxus longifolia | Bacteria | Significant Activity | |

| Buxasamarine | Buxus longifolia | Bacteria | Significant Activity | |

| (+)-Cyclobuxamidine | Buxus longifolia | Bacteria | Significant Activity |

Experimental Protocols

The pharmacological evaluation of Buxus steroidal alkaloids involves a range of standardized in vitro and in vivo assays. Detailed methodologies are crucial for the reproducibility and validation of research findings.

Isolation and Purification of Steroidal Alkaloids

The general workflow for isolating steroidal alkaloids from Buxus plant material is outlined below.

Caption: General workflow for the isolation and purification of steroidal alkaloids from Buxus species.

Cholinesterase Inhibition Assay (Ellman's Method)

A widely used method to screen for AChE and BChE inhibitors is the spectrophotometric method developed by Ellman.

-

Preparation of Reagents: Prepare phosphate buffer (pH 8.0), acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as the substrate, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen, and the test compounds (dissolved in a suitable solvent).

-

Enzyme Reaction: In a 96-well plate, add the buffer, test compound at various concentrations, and the enzyme (AChE from electric eel or BChE from equine serum). Incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiation of Reaction: Add the substrate (ATCI or BTCI) and DTNB to initiate the reaction.

-

Measurement: Measure the absorbance of the yellow-colored product (5-thio-2-nitrobenzoate anion) at a specific wavelength (typically 412 nm) over time using a microplate reader.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the Buxus alkaloids for a specified duration (e.g., 48 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.

-

MTT Addition: Add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the resulting colored solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathways and Mechanisms of Action

The pharmacological effects of Buxus steroidal alkaloids are mediated through their interaction with various cellular targets and signaling pathways.

Anticancer Signaling Pathways

Several studies have begun to elucidate the molecular mechanisms underlying the anticancer effects of Buxus alkaloids. A proposed pathway for the induction of apoptosis by certain Buxus alkaloids in cancer cells is depicted below.

A Technical Guide to the Preliminary In-Vitro Bioactivity of Cyclobuxine D

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in-vitro studies on the bioactivity of Cyclobuxine D (CVB-D), a natural steroidal alkaloid derived from plants of the Buxus genus.[1] Traditionally used in Chinese medicine for cardiovascular diseases, recent research has unveiled its potent anticancer activities across various cancer cell lines.[2][3] This document summarizes the quantitative data on its efficacy, details the experimental protocols used for its evaluation, and illustrates its molecular mechanisms of action through signaling pathway diagrams.

Anti-proliferative and Cytotoxic Effects

Cyclobuxine D has demonstrated significant anti-proliferative and cytotoxic effects in a dose- and time-dependent manner across a range of human cancer cell lines, including non-small cell lung cancer (NSCLC), glioblastoma, gastric cancer, and colorectal cancer.[2][3][4][5]

The half-maximal inhibitory concentration (IC50) values from various studies are summarized below, highlighting the compound's efficacy.

| Cell Line | Cancer Type | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) | Citation(s) |

| A549 | Non-Small Cell Lung Cancer | 68.73 | 59.46 | 47.78 | [2] |

| H1299 | Non-Small Cell Lung Cancer | 61.16 | 54.99 | 41.70 | [2] |

| MGC-803 | Gastric Cancer | Not Specified | Not Specified | ~120 (approx.) | [6] |

| MKN28 | Gastric Cancer | Not Specified | Not Specified | ~140 (approx.) | [6] |

| PC3 | Castration-Resistant Prostate Cancer | >360 | Not Specified | Not Specified | [7] |

| C4-2 | Castration-Resistant Prostate Cancer | ~180 | Not Specified | Not Specified | [7] |

Note: In the study on NSCLC cells, CVB-D did not induce significant cytotoxicity in non-cancerous BEAS-2B lung bronchial epithelial cells at the tested concentrations.[2] Similarly, it showed a greater anti-proliferation effect on glioblastoma cell lines (T98G, U251) than on normal human astrocytes.[8]

Molecular Mechanisms of Action

In-vitro studies have revealed that Cyclobuxine D exerts its anticancer effects through multiple mechanisms, primarily by inducing cell cycle arrest and promoting apoptosis.

CVB-D has been shown to arrest the cell cycle at different phases depending on the cancer type.

-

G2/M Phase Arrest: In non-small cell lung cancer (NSCLC) cells (A549 and H1299), treatment with CVB-D leads to a significant increase in the percentage of cells in the G2/M phase.[2] This arrest is attributed to the suppression of the KIF11-CDC25C-CDK1-CyclinB1 regulatory network.[2][9]

-

S Phase Arrest: In gastric cancer cells (MGC-803, MKN28), glioblastoma cells (T98G, Hs683), and colorectal cancer (CRC) cells, CVB-D treatment causes cell cycle arrest at the S phase.[3][4][5]

A primary mechanism of CVB-D's anticancer activity is the induction of apoptosis. This is consistently observed across multiple cancer cell lines, including glioblastoma, gastric cancer, and NSCLC.[3][4][10] The pro-apoptotic effects are characterized by:

-

Activation of Caspases: Increased levels of cleaved Caspase-3.[3][10]

-

Modulation of Bcl-2 Family Proteins: An increased Bax/Bcl-2 ratio, indicating a shift towards a pro-apoptotic state.[3][5]

-

Mitochondrial Dysfunction: A reduction in the mitochondrial membrane potential (Δψm), suggesting the involvement of the intrinsic, mitochondria-mediated apoptosis pathway.[3][4][11]

-

ROS Generation: In glioblastoma cells, CVB-D induces the generation of reactive oxygen species (ROS) and mitochondrial superoxide, which contributes to mitochondrial damage and apoptosis.[8][10]

Key Signaling Pathways

Cyclobuxine D modulates several critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.

In NSCLC, CVB-D exerts its antitumor effects by inhibiting the KIF11-CDK1-CDC25C-cyclinB1 G2/M phase transition regulatory network.[2][9] It also suppresses the NF-κB/JNK signaling pathway, which is upstream of the cell cycle regulatory axis.[2] KIF11, a motor protein essential for mitosis, appears to be a key upstream target.[2]

References

- 1. Cyclobuxine - Wikipedia [en.wikipedia.org]

- 2. Cyclovirobuxine D inhibits growth and progression of non-small cell lung cancer cells by suppressing the KIF11-CDC25C-CDK1-CyclinB1 G2/M phase transition regulatory network and the NFκB/JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclovirobuxine D Inhibits Cell Proliferation and Induces Mitochondria-Mediated Apoptosis in Human Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclovirobuxine D inhibits cell proliferation and migration and induces apoptosis in human glioblastoma multiforme and low-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclovirobuxine D inhibits colorectal cancer tumorigenesis via the CTHRC1-AKT/ERK-Snail signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Cyclovirobuxine D Induces Apoptosis and Mitochondrial Damage in Glioblastoma Cells Through ROS-Mediated Mitochondrial Translocation of Cofilin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cyclovirobuxine D inhibits growth and progression of non‑small cell lung cancer cells by suppressing the KIF11‑CDC25C‑CDK1‑CyclinB1 G2/M phase transition regulatory network and the NFκB/JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cyclovirobuxine D Induces Apoptosis and Mitochondrial Damage in Glioblastoma Cells Through ROS-Mediated Mitochondrial Translocation of Cofilin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cyclovirobuxine D Inhibits Cell Proliferation and Induces Mitochondria-Mediated Apoptosis in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Biogenesis of Cyclobuxine D and Cyclovirobuxine D: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobuxine D and Cyclovirobuxine D are steroidal alkaloids found in plants of the Buxus genus, commonly known as boxwood.[1] These compounds have garnered interest for their diverse biological activities.[2][3] Understanding their biosynthesis is crucial for potential biotechnological production and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of the biogenesis of Cyclobuxine D and Cyclovirobuxine D, with a focus on their biosynthetic pathways, experimental evidence, and methodologies.

Proposed Biosynthetic Pathway

The biogenesis of Cyclobuxine D and Cyclovirobuxine D is believed to originate from the triterpenoid cycloartenol.[4] While the specific enzymes catalyzing each step remain to be fully elucidated, radiolabelling studies have provided significant insights into the key transformations.[4] The proposed pathway involves a series of modifications to the cycloartenol backbone, including demethylation, oxidation, and transamination.

A key study utilizing mevalonic acid [2-¹⁴C,(4R)-4-³H₁] administered to Buxus sempervirens shoots demonstrated the incorporation of these labels into both Cyclobuxine D and Cyclovirobuxine D.[4] The observed ³H:¹⁴C atomic ratios in the final products suggest a pathway involving 3-ketone and 20-ketone intermediates.[4]

Below is a diagram illustrating the proposed biosynthetic pathway from cycloartenol to Cyclobuxine D and Cyclovirobuxine D.

Quantitative Data from Radiolabelling Studies

The foundational study by Abramson et al. (1977) provided key quantitative data in the form of ³H:¹⁴C atomic ratios, which support the proposed biosynthetic pathway. These ratios indicate the retention or loss of tritium atoms at specific positions during the conversion of mevalonic acid to the final alkaloid structures.

| Compound | Crystallisation | ³H d.p.m. | ¹⁴C d.p.m. | ³H:¹⁴C Ratio |

| Cyclovirobuxine D triacetate | 1 | 2430 | 563 | 4.32 |

| 2 | 2290 | 545 | 4.20 | |

| 3 | 2110 | 610 | 3.46 | |

| 4 | 2080 | 625 | 3.33 | |

| Cyclobuxine D triacetate | 1 | 1340 | 310 | 4.32 |

| 2 | 1180 | 281 | 4.20 | |

| 3 | 1080 | 312 | 3.46 | |

| 4 | 1120 | 311 | 3.60 |

Data sourced from Abramson et al., 1977.[4]

The ³H:¹⁴C atomic ratio of approximately 3:4 in Cyclovirobuxine D suggests the loss of two tritium atoms from the precursor, consistent with the formation of 3-ketone and 20-ketone intermediates.[4] The ratio of approximately 3:3 for Cyclobuxine D indicates the additional loss of the 4α-methyl group derived from C-2 of mevalonic acid.[4]

Experimental Protocols

The following is a detailed methodology for the key radiolabelling experiment that forms the basis of our understanding of Cyclobuxine D and Cyclovirobuxine D biogenesis.

Administration of Radiolabelled Precursor

-

Plant Material: Freshly harvested shoots of Buxus sempervirens were used.

-

Precursor: Mevalonic acid [2-¹⁴C,(4R)-4-³H₁] was administered to the shoots.

-